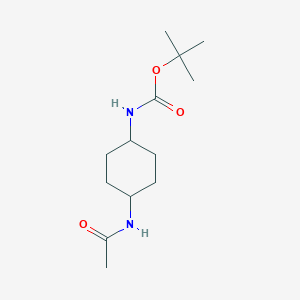

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate

説明

Molecular Structure Analysis

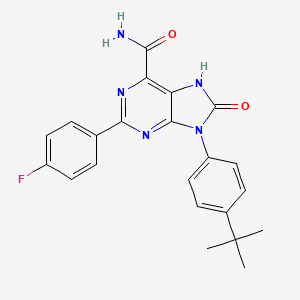

The molecular structure of tert-butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate consists of a cyclohexane ring with an acetamido group and a tert-butyl carbamate substituent. The presence of the tert-butyl group contributes to its unique reactivity pattern .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemisensors for Acid Vapors

A study by Sun et al. (2015) explored benzothiazole-modified carbazole derivatives that form organogels. One derivative with a tert-butyl moiety could gel select solvents, revealing the role of tert-butyl in gel formation. These gels emitted strong blue light and were used as fluorescent sensory materials to detect various acid vapors, showcasing the application of tert-butyl carbamates in creating efficient chemosensors (Sun et al., 2015).

Pharmacokinetic Properties and Efficacies

Westphal et al. (2015) discussed the incorporation of the tert-butyl group into bioactive compounds, highlighting its common usage and the accompanying property modulation, such as increased lipophilicity and decreased metabolic stability. This study provides insight into the physicochemical and pharmacokinetic properties of tert-butyl as a substituent in drug development (Westphal et al., 2015).

Enantioselective Synthesis

Campbell et al. (2009) reported an enantioselective synthesis involving a key iodolactamization step, producing a compound with tert-butoxycarbonylamino and hydroxymethyl groups. This study exemplifies the role of tert-butyl carbamates in the enantioselective synthesis of pharmaceutical intermediates (Campbell et al., 2009).

Biodegradable Polymers

Dewit and Gillies (2009) developed polymers that depolymerize via a cascade of reactions, involving tert-butylcarbamate groups. These polymers are potential materials for medical devices, drug delivery vehicles, and tissue engineering scaffolds, demonstrating the use of tert-butyl carbamates in creating biodegradable polymers with controlled degradation (Dewit & Gillies, 2009).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(4-acetamidocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHOBRXKBHPNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178017 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251947-21-4 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2567549.png)

amine hydrochloride](/img/structure/B2567555.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2567557.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)